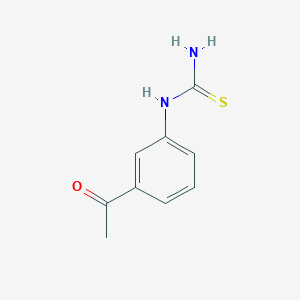

1-(3-Acetylphenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-acetylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHCFGIAOBBZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370650 | |

| Record name | 3-Acetylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86801-04-9 | |

| Record name | 3-Acetylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86801-04-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Acetylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and characterization of 1-(3-acetylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This guide details the synthetic protocol, purification methods, and comprehensive characterization data.

Introduction

Thiourea derivatives are a versatile class of organic compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The presence of the thiourea moiety, with its hydrogen bond donor and acceptor capabilities, makes these compounds valuable scaffolds in drug discovery. The title compound, this compound, incorporates a substituted phenyl ring, suggesting potential for further functionalization and exploration of its structure-activity relationships. Its molecular formula is C₉H₁₀N₂OS and it has a molecular weight of 194.25 g/mol .[1]

Synthesis of this compound

The synthesis of N-aryl thioureas can be effectively achieved through the reaction of the corresponding aromatic amine with an isothiocyanate. A common and efficient method involves the in situ generation of acetyl isothiocyanate from the reaction of acetyl chloride with ammonium thiocyanate, which then reacts with the amine.[2][3]

Reaction Scheme:

The synthesis proceeds in two main steps:

-

Formation of the acetyl isothiocyanate intermediate.

-

Reaction of the intermediate with 3-aminoacetophenone.

A solution of acetyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone and refluxed. After cooling, a solution of 3-aminoacetophenone in acetone is added, and the mixture is refluxed for several hours. The product is precipitated by pouring the reaction mixture into acidified cold water.[2][3]

Experimental Protocol: Synthesis

Materials:

-

3-aminoacetophenone

-

Ammonium thiocyanate

-

Acetyl chloride

-

Acetone (anhydrous)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Beaker

-

Büchner funnel and vacuum flask

-

Melting point apparatus

Procedure:

-

In a 250 mL round-bottom flask, suspend ammonium thiocyanate (0.10 mol) in 30 mL of anhydrous acetone.

-

While stirring, add a solution of acetyl chloride (0.10 mol) in 30 mL of anhydrous acetone dropwise using a dropping funnel.

-

After the addition is complete, heat the mixture to reflux for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add a solution of 3-aminoacetophenone (0.10 mol) in 10 mL of acetone to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing 200 mL of cold water, acidified with a few drops of concentrated hydrochloric acid.

-

A solid precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Purify the crude product by recrystallization from ethanol to obtain pure crystals.

-

Dry the purified product in a vacuum oven.

-

Determine the yield and melting point of the final product.

Characterization of this compound

The synthesized compound is characterized by various analytical techniques to confirm its structure and purity.

Physical Properties

The physical properties of the synthesized compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂OS | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| Appearance | Expected to be a crystalline solid. | |

| Melting Point | To be determined experimentally. |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Reference for Analogy |

| ~3160 | N-H Stretching | Broad | [2] |

| ~1690 | C=O Stretching (acetyl) | Strong, sharp | [2] |

| ~1600, ~1480 | C=C Stretching (aromatic) | Medium to sharp | |

| ~1270 | C-N Stretching | Medium | [2] |

| ~700 | C=S Stretching | Medium to weak | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Expected Chemical Shifts, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -C(=O)CH₃ |

| ~7.5 - 8.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~9.0 - 10.0 | Broad Singlet | 2H | -NH- protons (thiourea) |

| ~11.0 - 12.0 | Singlet | 1H | -NH- proton (thiourea, H-bonded) |

¹³C NMR (Expected Chemical Shifts, δ in ppm):

| Chemical Shift (ppm) | Assignment |

| ~27 | -C(=O)CH₃ |

| ~120 - 140 | Aromatic carbons (C₆H₄) |

| ~138 | Aromatic carbon attached to acetyl group |

| ~168 | -C(=O)CH₃ |

| ~180 | -C(=S)- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Assignment |

| ~194 | Molecular ion [M]⁺ |

| Other fragments | Corresponding to the loss of acetyl, thiourea, and other functional groups. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to 1-(3-Acetylphenyl)-2-thiourea: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of 1-(3-Acetylphenyl)-2-thiourea. The information is curated for researchers in chemistry, biology, and pharmacology to facilitate further investigation and drug development efforts. All quantitative data are summarized in tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Chemical Structure and Identification

This compound is an organic compound featuring a thiourea core substituted with a 3-acetylphenyl group. The presence of the thiocarbonyl group, amide functionalities, and the acetylphenyl moiety suggests its potential for diverse chemical interactions and biological activities.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂OS | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| CAS Number | 86801-04-9 | [1] |

| Melting Point | 165-167 °C | |

| Boiling Point (Predicted) | 347.8 ± 44.0 °C | |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |

| LogP (Predicted) | 1.5447 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| Solubility | Soluble in hot water and alcohol. | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (thiourea) | Stretch | 3150 - 3400 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (ketone) | Stretch | 1680 - 1700 |

| C=S (thiocarbonyl) | Stretch | 1200 - 1400 |

| C-N | Stretch | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic protons (Ar-H): Expected to appear in the range of 7.0-8.0 ppm.

-

N-H protons (thiourea): Broad singlets, typically in the range of 7.5-9.5 ppm.

-

Methyl protons (-COCH₃): A singlet around 2.5 ppm.

¹³C NMR:

-

C=S (thiocarbonyl): Expected in the range of 180-190 ppm.

-

C=O (carbonyl): Expected around 195-205 ppm.

-

Aromatic carbons: In the range of 120-140 ppm.

-

Methyl carbon (-COCH₃): Around 25-30 ppm.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 194. Common fragmentation patterns for related thiourea derivatives involve cleavages of the thiourea moiety and the acetyl group.

Synthesis Protocol

A general and efficient method for the synthesis of 1-aryl-2-thioureas can be adapted for this compound. The following protocol is based on the reaction of 3-aminoacetophenone with an in situ generated isothiocyanate.

Materials and Reagents:

-

3-Aminoacetophenone

-

Ammonium thiocyanate (NH₄SCN)

-

Acetyl chloride (CH₃COCl)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol or acetonitrile for recrystallization

Procedure:

-

Preparation of Acetyl Isothiocyanate (in situ):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ammonium thiocyanate (0.10 mol) in 50 mL of anhydrous acetone.

-

To this suspension, add a solution of acetyl chloride (0.10 mol) in 20 mL of anhydrous acetone dropwise with continuous stirring.

-

After the addition is complete, gently reflux the mixture for 30 minutes.

-

-

Formation of this compound:

-

Cool the reaction mixture to room temperature.

-

Add a solution of 3-aminoacetophenone (0.10 mol) in 20 mL of acetone to the flask.

-

Reflux the resulting mixture for an additional 3 hours.

-

-

Isolation and Purification:

-

After cooling, pour the reaction mixture into a beaker containing 200 mL of cold, acidified water (a few drops of HCl).

-

A precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the solid from a suitable solvent, such as ethanol or acetonitrile, to obtain the purified product.

-

Dry the purified crystals in a vacuum oven.

-

Potential Biological Activities and Experimental Evaluation

While specific biological studies on this compound are limited, the broader class of thiourea derivatives is known for a wide spectrum of pharmacological activities.[3][4] These include:

-

Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxicity against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis, inhibition of key enzymes, or interaction with DNA.

-

Antimicrobial Activity: Thiourea compounds have been investigated for their antibacterial and antifungal properties.

-

Enzyme Inhibition: The thiourea moiety can interact with the active sites of various enzymes, leading to their inhibition. This has been explored for targets like tyrosinase and cholinesterases.[3]

Proposed Experimental Workflow for Biological Screening

The following workflow outlines a general approach for the initial biological evaluation of this compound, focusing on its potential anticancer properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-acetylphenyl)-2-thiourea (CAS 86801-04-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 1-(3-acetylphenyl)-2-thiourea, identified by the CAS number 86801-04-9. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information has been compiled from various chemical databases and predictive models.

| Property | Value | Source |

| CAS Number | 86801-04-9 | [1][2][3][4][5][6] |

| Chemical Name | This compound | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀N₂OS | [1][5] |

| Molecular Weight | 194.25 g/mol | [1][5] |

| Melting Point | 165-167 °C | |

| Boiling Point (Predicted) | 347.8 ± 44.0 °C | |

| Density (Predicted) | 1.302 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.54 ± 0.70 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established laboratory practices and can be adapted for the specific analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds.[7] The following workflow outlines a general procedure.

Caption: Synthetic workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic liquid is provided for reference.[1][2][3][8][9]

-

Apparatus Setup: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or an aluminum block.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents.

-

Procedure: A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, the mixture can be gently heated to assess solubility at higher temperatures.

-

Solvents: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, dichloromethane, and hexane.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[4][10][11][12][13]

-

Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded in a series of buffer solutions with different known pH values. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, is used to calculate the pKa.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of thiourea derivatives has been extensively investigated for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Based on studies of structurally similar bis-thiourea compounds, a putative anticancer mechanism for this compound may involve a multi-faceted approach including the induction of apoptosis.[29] A potential signaling pathway is illustrated below. It is important to note that this is a proposed pathway based on related compounds and requires experimental validation for this compound.

Caption: Putative anticancer signaling pathway.

References

- 1. byjus.com [byjus.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 86801-04-9 [m.chemicalbook.com]

- 7. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benthamscience.com [benthamscience.com]

- 20. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. [PDF] Synthesis , Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper ( Ii ) Complex 1 | Semantic Scholar [semanticscholar.org]

- 25. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

The Multifaceted Biological Potential of Acetylphenyl Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biological potential of acetylphenyl thiourea derivatives, a subclass that has garnered significant interest for its therapeutic promise. We delve into their synthesis, mechanisms of action across various pathological conditions, and present key quantitative data to support their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and development in this promising area.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea, an organosulfur compound, and its derivatives are a cornerstone in the field of organic synthesis and medicinal chemistry.[2][4] The presence of a reactive thiocarbonyl group and amide functionalities allows these molecules to engage in a multitude of biological interactions, including hydrogen bonding and coordination with metal ions.[1][6] This structural versatility has led to the development of thiourea derivatives with a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities.[2][3][5] The acetylphenyl moiety, when incorporated into the thiourea scaffold, introduces lipophilic and electronically distinct characteristics that can enhance biological activity and target specificity.[1] This guide focuses on the synthesis, biological evaluation, and mechanistic insights of acetylphenyl thiourea derivatives and their close analogs.

Synthesis of Acetylphenyl Thiourea Derivatives

The synthesis of acetylphenyl thiourea derivatives can be achieved through several reliable methods. A common and effective approach is a one-pot reaction involving an appropriately substituted acid chloride, a thiocyanate salt, and an amine.

General Experimental Protocol for Synthesis

A widely used method for synthesizing N-acyl-N'-arylthiourea derivatives, including those with an acetylphenyl group, is as follows:

-

Formation of Acyl Isothiocyanate: An acid chloride (e.g., a substituted benzoyl chloride) is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate, in an anhydrous solvent like acetone.[7][8] The mixture is typically stirred and refluxed to facilitate the formation of the acyl isothiocyanate intermediate.[7][8]

-

Reaction with Amine: After the formation of the isothiocyanate, a solution of the desired amine (e.g., 4-aminoacetophenone) in the same solvent is added to the reaction mixture.[7][8]

-

Product Formation and Isolation: The resulting mixture is refluxed for several hours.[8] Upon cooling, the solid product precipitates and can be collected by filtration.[9]

-

Purification: The crude product is washed with a suitable solvent, such as cold ethanol, and can be further purified by recrystallization to yield the pure acetylphenyl thiourea derivative.[9]

A visual representation of a typical synthesis workflow is provided below:

Biological Activities and Mechanisms of Action

Acetylphenyl thiourea derivatives have demonstrated significant potential in several key therapeutic areas. Their biological activity is often attributed to their ability to interact with crucial biomolecules like enzymes and DNA.[1]

Anticancer Potential

Thiourea derivatives are a promising class of anticancer agents, with some studies showing their efficacy against various cancer cell lines.[10][11] The anticancer activity of acetylphenyl thiourea derivatives is believed to be multifactorial.

Putative Anticancer Mechanisms:

-

Enzyme Inhibition: A key target for many thiourea derivatives is the enzyme urease.[1] While primarily known for its role in bacterial pathogenesis, urease is also implicated in some cancers. Inhibition of urease can disrupt cancer cell metabolism.

-

Induction of Apoptosis: Studies on structurally similar bis-thiourea compounds have shown they can induce apoptosis, or programmed cell death, in cancer cells.[1] This is often mediated through the activation of caspases, such as caspase-3.[1]

-

DNA Interaction: Some thiourea derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription in cancer cells.[1]

-

EGFR and SIRT2 Inhibition: Recent research on thiazole derivatives containing an acetylphenyl moiety has suggested that these compounds can act as dual-targeting agents against Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), both of which are implicated in cancer progression.[12]

The following diagram illustrates a potential signaling pathway for the anticancer activity of these derivatives:

Quantitative Data on Anticancer Activity:

While specific data for acetylphenyl thiourea derivatives is emerging, studies on analogous compounds provide valuable insights.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Phenylthiourea pyrazoles | Human colon, liver, leukemia | Cytotoxicity | Significant | [11] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast cancer) | IC50 | Potent | [13] |

| Thiazole derivatives with acetylphenyl moiety | A549 (lung adenocarcinoma) | Antiproliferative Activity | Significantly greater than cisplatin | [12] |

Antimicrobial Activity

Thiourea derivatives have long been recognized for their antimicrobial properties against a range of bacterial and fungal pathogens.[1]

Putative Antimicrobial Mechanisms:

-

Enzyme Inhibition: A primary target for the antibacterial action of thiourea compounds is the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1] Inhibition of FabI disrupts the bacterial cell membrane integrity.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| N-acyl thiourea derivatives | E. coli ATCC 25922 | MBIC | 625 | [3] |

| Thiouracil derivatives | S. aureus, MRSA, S. epidermidis, E. faecalis | MIC | 2–16 | [14] |

Enzyme Inhibition

Beyond urease and FabI, acetylphenyl thiourea derivatives and their analogs have shown inhibitory activity against other clinically relevant enzymes.

Cholinesterase Inhibition:

Some unsymmetrical thiourea derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[15][16][17]

Quantitative Data on Enzyme Inhibition:

| Compound | Enzyme | IC50 (µM) | Reference |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Urease | 0.0389 ± 0.0017 | [7] |

| 3-bromosulfanilamide acyl thiourea derivative (4a) | Urease | 17.02 ± 0.011 | [18] |

| Bis-acyl-thiourea derivative (UP-1) | Urease | 1.55 ± 0.0288 | [19] |

| Bis-acyl-thiourea derivative (UP-2) | Urease | 1.66 ± 0.0179 | [19] |

| Bis-acyl-thiourea derivative (UP-3) | Urease | 1.69 ± 0.0162 | [19] |

| Thiourea (standard) | Urease | 21 ± 0.12 | [18] |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea (1) | AChE | 27.05 µg/mL | [16] |

| 1-cyclohexyl-3-(pyridin-2-yl) thiourea (1) | BChE | 22.60 µg/mL | [16] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE | 50 µg/mL | [15] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | BChE | 60 µg/mL | [15] |

Anti-inflammatory Activity

Structurally similar bis-thiourea derivatives have been evaluated for their anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity (from structural analogs):

In Vitro Lipoxygenase (LOX) Inhibition:

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |

| SK1 | 500 | 70.12 ± 0.12 | 350.11 ± 0.11 | [20] |

| SK2 | 500 | 60.15 ± 0.15 | 415.14 ± 0.14 | [20] |

| SK3 | 500 | 68.18 ± 0.18 | 365.17 ± 0.17 | [20] |

| Baicalein (Standard) | 500 | 90.10 ± 0.10 | 50.10 ± 0.10 | [20] |

In Vivo Carrageenan-Induced Paw Edema in Mice:

| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Reference |

| SK1 | 20 | 50.11 | [20] |

| SK2 | 20 | 45.14 | [20] |

| SK3 | 20 | 48.15 | [20] |

| Diclofenac Sodium (Standard) | 10 | 55.12 | [20] |

Detailed Experimental Protocols

Urease Inhibition Assay

This protocol is adapted from studies on acyl thiourea derivatives.[18][19]

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of Jack bean urease, a buffer solution (e.g., phosphate buffer with EDTA), and a urea solution.

-

Assay Procedure: In a 96-well plate, add the buffer, urease solution, and the test compound at various concentrations. Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 15 minutes).

-

Initiation of Reaction: Add the urea solution to initiate the enzymatic reaction.

-

Measurement: The amount of ammonia produced is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 630 nm).

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100. The IC50 value is then determined from a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the acetylphenyl thiourea derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

The workflow for an in vitro cytotoxicity assay can be visualized as follows:

Future Perspectives and Conclusion

The collective evidence strongly suggests that acetylphenyl thiourea derivatives represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

-

Lead Optimization: Systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate their therapeutic efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jppres.com [jppres.com]

- 14. researchgate.net [researchgate.net]

- 15. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]

- 16. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(3-Acetylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Acetylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthesis protocols, and putative biological activities, drawing from data on structurally related compounds.

Chemical Identity and Synonyms

The compound with the chemical structure this compound is identified by the following names and identifiers:

-

IUPAC Name: 1-(3-acetylphenyl)thiourea

-

Synonyms: N-(3-acetylphenyl)thiourea, this compound[1]

-

CAS Number: 86801-04-9[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂OS | ChemScene[1] |

| Molecular Weight | 194.25 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |

| logP | 1.5447 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Experimental Protocols

Synthesis of this compound

While a specific protocol for the direct synthesis of this compound is not widely published, a general and effective method can be adapted from the synthesis of analogous N-acyl and N-aryl thioureas. The following protocol describes a plausible two-step, one-pot synthesis.

Materials:

-

3-Aminoacetophenone

-

Acetyl chloride

-

Ammonium thiocyanate

-

Acetone (anhydrous)

-

Hydrochloric acid (dilute)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Formation of Acetyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirred solution, add acetyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction with 3-Aminoacetophenone: After the addition of acetyl chloride is complete, add a solution of 3-aminoacetophenone (1.0 equivalent) in anhydrous acetone to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate of this compound should form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

General Protocol for Biological Assays

Given the broad spectrum of biological activities reported for thiourea derivatives, a variety of in vitro assays can be employed to evaluate the potential of this compound. These may include:

-

Antimicrobial Assays: Broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Anticancer Assays: Cytotoxicity assays (e.g., MTT or SRB) against a range of human cancer cell lines to determine the IC₅₀ values.

-

Enzyme Inhibition Assays: Spectrophotometric assays to measure the inhibitory activity against specific enzymes, such as urease or kinases, which are known targets of some thiourea derivatives.

Putative Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, based on studies of structurally similar compounds, several putative mechanisms of action can be proposed.

Anticancer Activity

Thiourea derivatives have demonstrated potential as anticancer agents. A proposed mechanism for a related compound, N,N'-bis(3-acetylphenyl)thiourea, involves the induction of apoptosis through the activation of caspase pathways.

Caption: Putative anticancer signaling pathway for this compound.

Antimicrobial Activity

The antimicrobial effects of thiourea derivatives are often attributed to the disruption of essential cellular processes in pathogens. A plausible mechanism involves the inhibition of key enzymes necessary for microbial survival.

Caption: Proposed antimicrobial mechanism of action for this compound.

Data Summary

The following table summarizes the biological activity of some thiourea derivatives that are structurally related to this compound. This data provides a context for the potential efficacy of the title compound.

| Compound Type | Target | Activity (IC₅₀) | Reference |

| Diarylthiourea | MCF-7 (Breast Cancer) | 338.33 ± 1.52 µM | BenchChem[2] |

| Bis-thiourea | MOLT-3 (Leukemia) | 1.62 µM | BenchChem[2] |

| Bis-acyl-thiourea | Urease | 1.55 ± 0.0288 µM | BenchChem[2] |

Disclaimer: The signaling pathways and mechanisms of action described herein are putative and based on studies of structurally related compounds. Further experimental validation is required to confirm these activities for this compound.

References

The Antimicrobial Potential of Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Thiourea derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a wide range of bacterial and fungal pathogens. This technical guide provides an in-depth exploration of the antimicrobial spectrum of thiourea compounds, detailing their quantitative activity, the experimental protocols for evaluation, and the current understanding of their mechanisms of action.

Antimicrobial Spectrum of Thiourea Derivatives

Thiourea derivatives have demonstrated a wide range of antimicrobial activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. The efficacy of these compounds is often attributed to the presence of the thiocarbonyl functional group and the nature of the substituents on the nitrogen atoms, which significantly influence their lipophilicity and interaction with microbial targets.[1][2][3]

Antibacterial Activity

Thiourea compounds have shown notable activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of thiourea derivatives demonstrated potent antibacterial activity against several S. aureus strains, including MRSA, with Minimum Inhibitory Concentrations (MICs) as low as 2-16 µg/mL.[4][5][6] The activity is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, a difference that may be attributed to the structural variations in the bacterial cell envelope.[1][4]

The following tables summarize the quantitative antibacterial activity of selected thiourea derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Thiourea Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [6] |

| TD4 | MRSA (USA300) | 2 | [6] |

| TD4 | MRSA (ATCC 43300) | 8 | [6] |

| TD4 | Staphylococcus epidermidis | 2-16 | [4][5] |

| TD4 | Enterococcus faecalis | 2-16 | [4][5] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [7] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32 | [7] |

| Various Thiourea Derivatives | Staphylococcus aureus | 50-400 | [1] |

| Various Thiourea Derivatives | Staphylococcus epidermidis | 50-400 | [1] |

Table 2: Antibacterial Activity of Thiourea Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Escherichia coli | >1024 | [7] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Escherichia coli | >1024 | [7] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Pseudomonas aeruginosa | 1024 | [7] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Pseudomonas aeruginosa | 1024 | [7] |

| Various Thiourea Derivatives | Escherichia coli | 50-400 | [1] |

| Various Thiourea Derivatives | Pseudomonas aeruginosa | 50-400 | [1] |

Antifungal Activity

In addition to their antibacterial properties, many thiourea derivatives exhibit significant antifungal activity. They have been shown to be effective against a variety of pathogenic yeasts and molds. The anti-yeast activity of some thiourea compounds has been reported to be even greater than their antibacterial activity, with MIC values ranging from 25 to 100 µg/cm³.[1]

Table 3: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Various Thiourea Derivatives | Candida albicans | 25-100 | [1] |

| Various Thiourea Derivatives | Candida krusei | 25-100 | [1] |

| Various Thiourea Derivatives | Candida glabrata | 25-100 | [1] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Candida spp. | 32-256 | [7] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | 32-256 | [7] |

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiourea derivatives are multifaceted and can involve various cellular targets and pathways. The primary mechanisms identified to date include enzyme inhibition, disruption of cellular homeostasis, and generation of reactive oxygen species.

Inhibition of Key Bacterial Enzymes

A significant mechanism of action for many thiourea derivatives is the inhibition of essential bacterial enzymes that are not present or are structurally different in eukaryotes.

-

DNA Gyrase and Topoisomerase IV: Several studies have identified thiourea derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Their inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. The thiourea scaffold can interact with the active sites of these enzymes, preventing their normal function.[9][10]

-

Other Enzymatic Targets: Research has also suggested that thiourea derivatives may target other microbial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[11]

Disruption of Cellular Integrity and Homeostasis

Some thiourea compounds exert their antimicrobial effect by disrupting the physical integrity and physiological balance of microbial cells.

-

Cell Wall Disruption: Evidence suggests that certain thiourea derivatives can disrupt the integrity of the bacterial cell wall.[4][5] This can lead to cell lysis and death. The difference in cell wall composition between Gram-positive and Gram-negative bacteria may explain the observed differences in susceptibility.[1]

-

Disruption of NAD+/NADH Homeostasis: A specific thiourea derivative, TD4, has been shown to destroy the NAD+/NADH homeostasis in MRSA, which is critical for various metabolic processes.[12]

Generation of Reactive Oxygen Species (ROS)

Some thiourea-uracil derivatives have been found to induce the production of reactive oxygen species (ROS) within microbial cells.[11] Elevated levels of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death.

Quorum Sensing Inhibition

There is emerging evidence that some compounds, including those with structures related to thiourea, may interfere with bacterial quorum sensing (QS).[13][14] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By inhibiting QS, these compounds can potentially reduce bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance.[13]

Experimental Protocols for Antimicrobial Spectrum Evaluation

The determination of the antimicrobial spectrum of thiourea compounds relies on standardized and reproducible laboratory methods. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Stock solution of the thiourea compound of known concentration

-

Sterile multichannel pipettes and tips

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a serial two-fold dilution of the thiourea compound in the microtiter plate using MHB.

-

The first well should contain the highest concentration of the compound, and subsequent wells will have decreasing concentrations.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the sterility control) with the prepared inoculum.

-

-

Incubation:

-

Incubate the microtiter plates at the appropriate temperature (e.g., 35°C ± 2°C) for a specified period (typically 16-24 hours for bacteria).[17]

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the thiourea compound at which there is no visible growth of the microorganism.

-

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the susceptibility of a microorganism to an antimicrobial agent.[1][5][17]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to a 0.5 McFarland standard

-

Filter paper disks impregnated with a known concentration of the thiourea compound

-

Sterile forceps or disk dispenser

-

Incubator

-

Ruler or caliper

Procedure:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[5]

-

Allow the plate to dry for 3-5 minutes.[17]

-

-

Application of Antimicrobial Disks:

-

Using sterile forceps or a disk dispenser, place the thiourea-impregnated disks onto the surface of the inoculated agar plate.

-

Ensure the disks are firmly in contact with the agar.

-

Space the disks sufficiently to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[17]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is inversely proportional to the MIC. The results are typically interpreted as "susceptible," "intermediate," or "resistant" based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Visualizing Mechanisms and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of thiourea compounds.

Caption: Inhibition of bacterial DNA gyrase by thiourea derivatives.

Caption: Inhibition of bacterial topoisomerase IV by thiourea derivatives.

Caption: Induction of reactive oxygen species by thiourea derivatives.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the antimicrobial spectrum of thiourea compounds.

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

Thiourea derivatives represent a versatile and potent class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi. Their diverse mechanisms of action, including the inhibition of essential enzymes and the disruption of cellular integrity, make them attractive candidates for further drug development in the face of growing antimicrobial resistance. The standardized experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of novel thiourea compounds. Future research should focus on elucidating the intricate details of their signaling pathways and optimizing their structure to enhance efficacy and minimize potential toxicity, paving the way for the development of new and effective antimicrobial therapies.

References

- 1. asm.org [asm.org]

- 2. darvashco.com [darvashco.com]

- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 4. EUCAST: MIC Determination [eucast.org]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]

- 13. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Quorum Sensing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

Unraveling the Solid-State Architecture of 1-(3-Acetylphenyl)-2-thiourea Analogs: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structures of several 1-(3-Acetylphenyl)-2-thiourea analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The following sections detail the crystallographic parameters, molecular geometries, and experimental protocols associated with these compounds, presenting a comparative overview of their solid-state properties.

Crystallographic Data Summary

The crystal structures of various this compound analogs have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1, facilitating a comparative analysis of their unit cell parameters and space groups. The selected analogs demonstrate polymorphism, crystallizing in both monoclinic and triclinic systems.

Table 1: Crystallographic Data for this compound Analogs

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-Acetyl-1-(3-methylphenyl)thiourea[1] | C₁₀H₁₂N₂OS | Monoclinic | P2₁/c | 7.6841(9) | 14.943(1) | 9.5358(9) | 90 | 107.49(1) | 90 | 1044.32(18) | 4 |

| 3-Acetyl-1-phenylthiourea[2][3] | C₉H₁₀N₂OS | Monoclinic | P2₁/c | 10.1911(2) | 22.5480(4) | 8.9736(2) | 90 | 112.449(1) | 90 | 1905.77(7) | 8 |

| 3-Acetyl-1-(2-methylphenyl)thiourea[4] | C₁₀H₁₂N₂OS | Monoclinic | P2₁/c | 5.0444(2) | 20.7019(9) | 9.9464(4) | 90 | 95.116(2) | 90 | 1034.55(7) | 4 |

| 3-Acetyl-1-(4-methylphenyl)thiourea[5] | C₁₀H₁₂N₂OS | Triclinic | P-1 | 9.1623(8) | 10.130(1) | 13.446(1) | 73.212(9) | 70.276(8) | 66.772(8) | 1061.90(16) | 4 |

| 3-Acetyl-1-(2,5-dimethylphenyl)thiourea[6] | C₁₁H₁₄N₂OS | Triclinic | P-1 | 5.0312(2) | 10.9329(6) | 11.0568(7) | 105.711(5) | 100.020(5) | 93.037(4) | 573.31(6) | 2 |

| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea[7] | C₁₁H₁₄N₂OS | Triclinic | P-1 | 8.008(1) | 8.211(1) | 10.037(1) | 89.39(1) | 77.65(1) | 64.71(1) | 580.47(13) | 2 |

| 3-Acetyl-1-(3-chlorophenyl)thiourea[8][9] | C₉H₉ClN₂OS | Monoclinic | C2/c | 28.3980(14) | 4.1768(2) | 20.2635(11) | 90 | 122.651(2) | 90 | 2023.69(18) | 8 |

| 3-Acetyl-1-(2,6-dichlorophenyl)thiourea[10] | C₉H₈Cl₂N₂OS | Triclinic | P-1 | 7.729(1) | 8.047(1) | 10.015(1) | 88.05(1) | 76.39(1) | 66.57(1) | 554.24(11) | 2 |

| 3-Acetyl-1-(2,3-dichlorophenyl)thiourea[11] | C₉H₈Cl₂N₂OS | Triclinic | P-1 | 7.8475(6) | 9.5987(7) | 15.141(1) | 90.044(6) | 91.099(6) | 100.208(6) | 1122.24(14) | 4 |

Molecular Conformation and Supramolecular Assembly

A consistent feature across the analyzed analogs is the formation of an intramolecular N—H···O hydrogen bond, which results in a stable S(6) ring motif.[1][2][4][8][9] This interaction occurs between the amide hydrogen and the carbonyl oxygen of the acetyl group. The overall molecular conformation is further dictated by the dihedral angle between the phenyl ring and the thiourea moiety, which varies depending on the substitution pattern on the phenyl ring.

In the crystal lattice, these molecules are primarily linked by intermolecular N—H···S hydrogen bonds, often forming centrosymmetric dimers with an R²₂(8) ring motif.[4][6][8][10] These dimers can be further connected into one-dimensional chains or more complex three-dimensional networks through other weak interactions.

Table 2: Selected Torsion Angles (°) for this compound Analogs

| Compound Name | C2—C1—N1—C7 | C6—C1—N1—C7 | Dihedral Angle (Phenyl/Thiourea) |

| 3-Acetyl-1-(3-methylphenyl)thiourea[1] | -168.76(14) | 14.71(24) | 14.30(7) |

| 3-Acetyl-1-phenylthiourea[2][3] | - | - | 50.71(6) and 62.79(6) |

| 3-Acetyl-1-(2-methylphenyl)thiourea[4] | - | - | 78.75(5) |

| 3-Acetyl-1-(4-methylphenyl)thiourea[5] | 53.32(32) / -67.14(31) * | -131.28(24) / 116.61(26) * | 52.8(1) and 68.0(1) * |

| 3-Acetyl-1-(2,5-dimethylphenyl)thiourea[6] | 83.44(22) | -100.65(15) | 79.0(4) |

| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea[7] | 94.77(22) | -87.11(23) | 83.74(5) |

| 3-Acetyl-1-(3-chlorophenyl)thiourea[8][9] | - | - | 62.68(5) |

| 3-Acetyl-1-(2,6-dichlorophenyl)thiourea[10] | -86.22(26) | 96.58(24) | 83.44(5) |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea[12] | - | - | 81.33(10) |

| Two independent molecules in the asymmetric unit. |

Experimental Protocols

General Synthesis of 1-Aryl-3-acetylthioureas

The synthesis of the title compounds generally follows a one-pot reaction. A solution of acetyl chloride in dry acetone is added dropwise to a suspension of ammonium thiocyanate in acetone. The mixture is refluxed to form acetyl isothiocyanate in situ. After cooling, a solution of the corresponding substituted aniline in acetone is added, and the mixture is refluxed for several hours. The product is precipitated by pouring the reaction mixture into acidified cold water and is then purified by recrystallization.[1][3][5][6][7]

Caption: General synthetic workflow for 1-Aryl-3-acetylthioureas.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is crucial and varies among the analogs, with acetonitrile and ethyl acetate being commonly used.[1][3][6][7]

X-ray Diffraction Analysis

Data for single-crystal X-ray diffraction is collected at room temperature using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The structures are solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of this compound analogs reveals a consistent intramolecular hydrogen bonding pattern that stabilizes the molecular conformation. The supramolecular architecture is primarily governed by intermolecular N—H···S hydrogen bonds, leading to the formation of dimeric and polymeric structures. The variations in the substitution on the phenyl ring influence the dihedral angles between the planar moieties and, consequently, the overall crystal packing. This detailed structural information is crucial for understanding the structure-property relationships in this class of compounds and can guide the design of new derivatives with tailored solid-state properties for applications in drug development and materials science.

References

- 1. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Acetyl-1-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Acetyl-1-(3-chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Acetyl-1-(2,3-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(3-Acetylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(3-Acetylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document compiles expected spectroscopic values based on structurally analogous compounds and outlines generalized experimental protocols for obtaining ¹H NMR, ¹³C NMR, and IR spectra.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic methods. The following tables summarize the anticipated chemical shifts for ¹H and ¹³C NMR spectroscopy and the key vibrational frequencies for IR spectroscopy. These values are predicted based on the analysis of similar thiourea derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | ~9.6 | Singlet (broad) |

| NH | ~10.0 | Singlet (broad) |

| Aromatic-H | ~7.4 - 8.1 | Multiplet |

| COCH₃ | ~2.6 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=S | ~182 |

| C=O | ~198 |

| Aromatic-C (quaternary) | ~138, ~139 |

| Aromatic-CH | ~122 - 130 |

| COCH₃ | ~27 |

Table 3: Predicted FT-IR Spectroscopic Data for this compound (KBr Pellet)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | ~3050 |

| C=O (acetyl) | Stretching | ~1680 |

| C=C (aromatic) | Stretching | ~1590, ~1480 |

| C=S (thiourea) | Stretching | ~1350 |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of aryl thioureas involves the reaction of the corresponding amine with a source of thiocyanate.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoacetophenone in a suitable solvent such as acetone.

-

Reagent Addition : To the stirred solution, add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) followed by the dropwise addition of an acylating agent like acetyl chloride.

-

Reaction : The reaction mixture is typically heated to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation : Upon completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration.

-

Purification : The collected solid is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Spectroscopic Characterization

-

FT-IR Spectroscopy : The infrared spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. A small amount of the purified product is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). A small amount of the sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard, and the chemical shifts (δ) are reported in parts per million (ppm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

A Comprehensive Guide to the Synthesis of N-Acyl Thioureas for Researchers and Drug Development Professionals

An in-depth technical guide on the core synthetic methodologies, experimental protocols, and quantitative analysis of N-acyl thiourea synthesis.

N-acyl thioureas represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[1] This guide provides a detailed overview of the primary synthetic routes to N-acyl thioureas, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to aid researchers in this field.

Core Synthetic Methodologies

The synthesis of N-acyl thioureas is predominantly achieved through a few key methodologies. The most common and widely adopted approach involves the in-situ generation of an acyl isothiocyanate intermediate.[2][3] Variations and alternative methods, such as visible-light-mediated synthesis, offer different advantages in terms of substrate scope and reaction conditions.

The Acyl Isothiocyanate Intermediate Method

This robust and versatile two-step, one-pot synthesis is the workhorse for producing a vast array of N-acyl thiourea derivatives.[4][5] The reaction proceeds via two key steps:

-

Formation of the Acyl Isothiocyanate: An acyl chloride is reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone.[4][6] This generates a highly reactive acyl isothiocyanate intermediate.

-

Nucleophilic Addition of an Amine: The subsequent addition of a primary or secondary amine to the reaction mixture results in a nucleophilic attack on the carbon atom of the isothiocyanate group, yielding the desired N-acyl thiourea.[6]

The overall reaction can be represented as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

The Versatility of Thiourea Derivatives: A Technical Guide to Their Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a significant and versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These organosulfur compounds, characterized by the presence of a C=S group flanked by two amino groups, have garnered substantial attention for their potential in developing novel therapeutic agents. This technical guide provides an in-depth overview of the current landscape of thiourea derivatives in drug discovery, focusing on their anticancer, antibacterial, antifungal, and antiviral applications. The information is presented with structured data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and development in this promising area.

A Privileged Scaffold in Drug Discovery

The structural features of thiourea derivatives, including the thione-thiol tautomerism and the ability of the sulfur and nitrogen atoms to act as ligating centers for metal complexes, contribute to their diverse pharmacological profiles.[1] Researchers have successfully synthesized and evaluated a multitude of thiourea derivatives, revealing their potential to interact with various biological targets.[1][2] These compounds have shown promise in addressing critical health challenges, including the rise of drug-resistant pathogens and the need for more effective cancer therapies.[3][4]

Anticancer Activity: A Multifaceted Approach

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cancer cell signaling pathways, and the induction of apoptosis.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiourea derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [1] |

| Bis-thiourea structure | Human leukemia | as low as 1.50 | [1] |

| Aromatic derivatives (indole) | Lung, Liver, Breast | < 20 (LC50) | [1] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast cancer cell lines | 2.2 - 5.5 | [6] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [6] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (20) | SkBR3 (Breast) | 0.7 | [6] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [6] |

| Bis-thioureas (Compound 44) | HepG2, HCT116, MCF-7 | 1.2, 1.3, 2.7 | [6] |

| Bis-thioureas (Compound 45) | HepG2, HCT116, MCF-7 | 1.1, 1.2, 2.4 | [6] |

| Bis-thioureas (Compound 46) | HepG2, HCT116, MCF-7 | 1.2, 1.4, 2.8 | [6] |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | - | Potent | [7] |

| N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)urea (9e) | U937 (Monocytic) | 16.23 | [8] |

Key Mechanisms of Anticancer Action

Several thiourea derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[3] The diagram below illustrates the proposed inhibitory action of thiourea derivatives on the COX-2 pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of thiourea derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a thiourea derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiourea derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiourea derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Drug Resistance